molecular formula C30H33NO4 B5145918 Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5145918
M. Wt: 471.6 g/mol
InChI Key: MTWHQAGVRJHPHU-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions to form the tetrahydrofuran-2-ylmethyl group.

    Synthesis of the Biphenyl-4-yl Group: The biphenyl-4-yl group is usually synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions.

    Final Coupling Reaction: The final step involves the coupling of the tetrahydrofuran-2-ylmethyl group, the biphenyl-4-yl group, and the hexahydroquinoline core through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran-2-ylmethyl group, leading to the formation of hydroxylated or carbonylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinoline core, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved adhesion and durability.

    Electronics: It can be used in the development of electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylmethyl 4-(phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a phenyl group instead of a biphenyl group.

    Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

The uniqueness of Tetrahydrofuran-2-ylmethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its potential for aromatic interactions, while the tetrahydrofuran-2-ylmethyl group provides flexibility and solubility.

Properties

IUPAC Name

oxolan-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO4/c1-19-26(29(33)35-18-23-10-7-15-34-23)27(28-24(31-19)16-30(2,3)17-25(28)32)22-13-11-21(12-14-22)20-8-5-4-6-9-20/h4-6,8-9,11-14,23,27,31H,7,10,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHQAGVRJHPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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